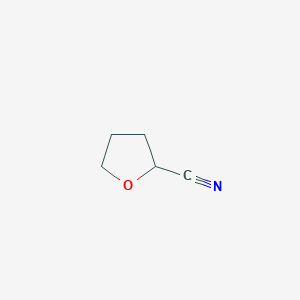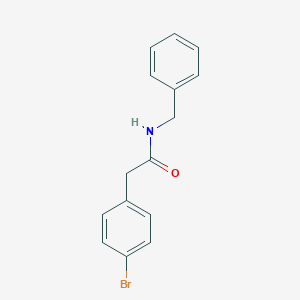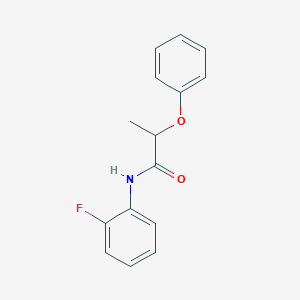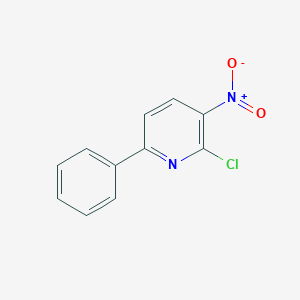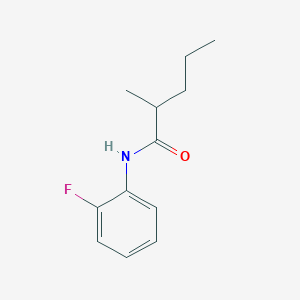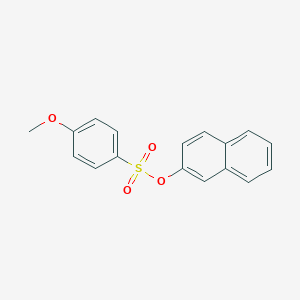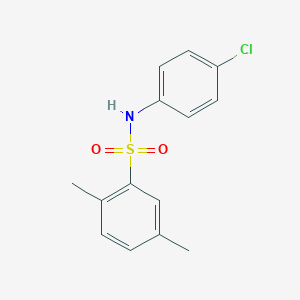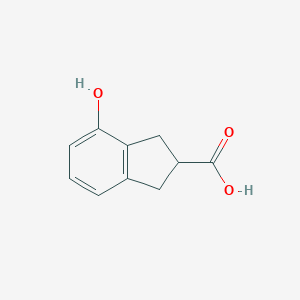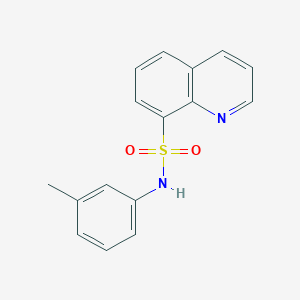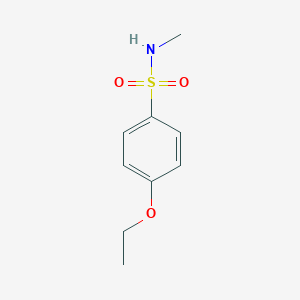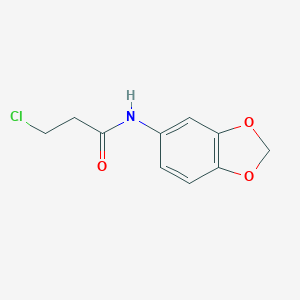
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide” is a chemical compound that has been used for research1. It’s important to note that this compound is for research use only and not for human or veterinary use1.
Synthesis Analysis
The synthesis of compounds structurally similar to “N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide” often involves multi-step chemical processes1. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions1.
Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities1. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure1.
Chemical Reactions Analysis
“N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility1. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction1.
Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application1. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy1.
Wissenschaftliche Forschungsanwendungen
1. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An Analogue of Capsaicin
- Application Summary : This compound is an analogue of capsaicin, which is the main pungent component produced by hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
- Methods of Application : The compound was studied using single-crystal X-ray study at 290 K .
- Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms .
2. 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Application Summary : A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
- Methods of Application : These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results : A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
3. N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An Analogue of Capsaicin
- Application Summary : This compound is an analogue of capsaicin, which is the main pungent component produced by hot red and chili peppers . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .
- Methods of Application : The compound was studied using single-crystal X-ray study at 290 K .
- Results : The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms .
4. N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide
- Application Summary : The future directions for “N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. This could potentially lead to the discovery of new anticancer agents.
5. N-(1,3-Benzodioxol-5-yl)undecanamide
- Application Summary : N-(1,3-Benzodioxol-5-yl)undecanamide is a chemical compound with the molecular formula C18H27NO3 . Its structure, properties, spectra, suppliers and links can be found in the ChemSpider database .
- Methods of Application : This compound can be synthesized in the lab and its properties can be studied using various spectroscopic techniques .
- Results : The average mass of this compound is 305.412 Da and the monoisotopic mass is 305.199097 Da .
6. N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide
- Application Summary : The future directions for “N-1,3-benzodioxol-5-yl-2- (1H-indol-3-yl)acetamide” and its derivatives could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds. This could potentially lead to the discovery of new anticancer agents.
- Methods of Application : This compound can be synthesized in the lab and its anticancer activity can be studied using various cell lines.
- Results : The results of these studies could potentially lead to the discovery of new anticancer agents.
Zukünftige Richtungen
Please note that while this information is related to a structurally similar compound, it may not directly apply to “N-(1,3-benzodioxol-5-yl)-3-chloropropanamide”. Further research would be needed to provide a comprehensive analysis of “N-(1,3-benzodioxol-5-yl)-3-chloropropanamide”.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-3-10(13)12-7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZCNFYSDCOWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364509 |
Source


|
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
CAS RN |
83449-17-6 |
Source


|
| Record name | N-(1,3-benzodioxol-5-yl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

